molecular formula C14H30ClNO3 B1149393 (3r,4s,5s)-Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride CAS No. 120205-48-3

(3r,4s,5s)-Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride

Cat. No. B1149393
CAS RN: 120205-48-3
M. Wt: 296
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds involves the utilization of carbonyl reductase from Rhodosporidium toruloides for the biosynthesis of tert-butyl derivatives in mono and biphasic media. Studies have demonstrated efficient biosynthesis systems yielding high conversion rates and enantioselectivity, showing the potential for scalable production methods (Liu et al., 2018; Liu et al., 2017).

Molecular Structure Analysis

The crystal structure of compounds related to the subject compound has been elucidated, revealing detailed insights into their molecular configurations. For example, studies have shown different enantiomers and crystalline structures through X-ray crystallography, which aids in understanding their chemical behavior and reactions (Frey et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl derivatives highlight the versatility and reactivity of these compounds under various conditions. For instance, silver-catalyzed π-cyclizations of tert-butyl 3-oxopent-4-ynoate derivatives have been explored, demonstrating how counterions and additives can influence the outcome, either leading to hydroxypyrone or pulvinone formation (Hermann & Brückner, 2018).

Scientific Research Applications

Environmental Impact and Decomposition

  • Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor : This study reviews the decomposition of air toxics using radio frequency (RF) plasma reactors, focusing on methyl tert-butyl ether (MTBE), a compound similar in functional groups to the chemical . It highlights the feasibility of using RF plasma for decomposing and converting MTBE into simpler compounds like CH4, C2H4, and C2H2, showcasing a potential pathway for environmental remediation of ether compounds (Hsieh et al., 2011).

Biodegradation and Environmental Fate

  • Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater : This review covers the biodegradation and fate of ETBE, an oxygenate like MTBE, in environmental settings. It discusses the microbial capacity to degrade such compounds and the influence of site-specific conditions on their degradation. The review may offer insights into the environmental behavior of structurally similar compounds (Thornton et al., 2020).

Chemical Recycling and Synthesis

  • Chemical Recycling of Poly(ethylene terephthalate) : Though not directly related to the specific compound, this paper discusses the chemical recycling of PET, using hydrolysis to recover monomers for repolymerization. It provides a perspective on the chemical processes involved in breaking down complex compounds into their constituent parts, which may be relevant for understanding the synthesis or breakdown pathways of the compound (Karayannidis & Achilias, 2007).

Neuropharmacology and Biological Effects

  • Neuropharmacology of 5-Hydroxytryptamine : This review provides a comprehensive overview of the neuropharmacological effects of serotonin (5-HT), detailing the mechanisms of action, physiological effects, and implications for treating psychiatric disorders. While not directly discussing the specified compound, understanding serotonin's role and pharmacology might offer indirect insights into the biochemical or pharmacological research applications of structurally complex chemicals (Green, 2006).

properties

IUPAC Name

tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO3.ClH/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5;/h10-11,13,15H,8-9H2,1-7H3;1H/t10-,11+,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXGCIIOQALIMZ-LWEGJDAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3r,4s,5s)-Tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride

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